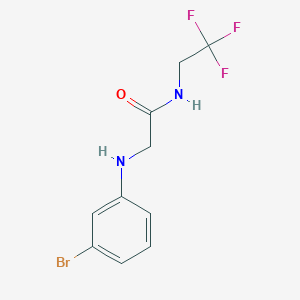

2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Description

2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is an acetamide derivative featuring a 3-bromophenylamino group attached to the acetamide backbone and a trifluoroethyl substituent on the nitrogen atom.

Propriétés

Formule moléculaire |

C10H10BrF3N2O |

|---|---|

Poids moléculaire |

311.10 g/mol |

Nom IUPAC |

2-(3-bromoanilino)-N-(2,2,2-trifluoroethyl)acetamide |

InChI |

InChI=1S/C10H10BrF3N2O/c11-7-2-1-3-8(4-7)15-5-9(17)16-6-10(12,13)14/h1-4,15H,5-6H2,(H,16,17) |

Clé InChI |

SMPKFBVEKFWMKR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)Br)NCC(=O)NCC(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 3-bromoaniline with 2,2,2-trifluoroethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-bromoaniline attacks the carbonyl carbon of 2,2,2-trifluoroethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Deprotection Reactions

-

Hydrogen Chloride (HCl) Treatment :

Coupling Reactions

-

Amide Bond Formation :

-

Coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) enable efficient amide bond formation between carboxylic acids and amines. For example, 2-amino-N-(2,2,2-trifluoroethyl)acetamide reacts with carboxylic acids in dichloromethane with HATU and N-Ethyldiisopropylamine as a base .

-

Substitution Reactions

-

Aromatic Substitution :

Purity Analysis and Impurity Control

-

Ion Chromatography :

-

Purity is critical for downstream applications. For related compounds, impurities like glycine, sodium ions, or unreacted trifluoroethylamine are quantified using cation-exchange chromatography .

-

Example : A purity of 99.57% was achieved for 2-amino-N-(2,2,2-trifluoroethyl)acetamide via ion chromatography, with impurities maintained below 2% total area .

-

Reaction Conditions and Yields

Applications De Recherche Scientifique

2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide, differing primarily in substituent positions, halogenation patterns, or additional functional groups. Key comparisons are outlined below:

N-(4-Bromophenyl)-2,2,2-trifluoroacetamide ()

- Molecular Formula: C₈H₅BrF₃NO

- Molar Mass : 268.03 g/mol

- Key Differences: Lacks the amino linker between the phenyl ring and acetamide. Bromine is at the para position (4-bromo) rather than meta (3-bromo). The trifluoroethyl group is directly attached to the nitrogen, similar to the target compound.

2-(4-Formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide ()

- Molecular Formula: C₁₃H₁₂F₃NO₃

- Molar Mass : 303.24 g/mol

- Key Differences: Contains a phenoxy group with formyl and dimethyl substituents instead of a bromophenylamino group. The trifluoroethyl group is retained.

- Implications : The formyl group introduces polarity, which may improve solubility but reduce metabolic stability compared to halogenated derivatives .

N-(3-Bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide ()

- Molecular Formula : C₉H₆BrF₃N₂O₃

- Molar Mass : 327.06 g/mol

- Key Differences :

- Additional nitro and methyl groups on the phenyl ring.

- Bromine is at the 3-position , similar to the target compound.

2-((3-Bromo-4-fluorobenzyl)(methyl)amino)acetamide ()

- Molecular Formula : C₁₀H₁₁BrFN₂O

- Molar Mass : 275.12 g/mol

- Key Differences: Features a benzyl-methylamino group instead of a phenylamino linkage. Contains a 4-fluoro substituent alongside 3-bromo.

- Implications : The fluorine atom may enhance metabolic stability and lipophilicity, influencing pharmacokinetics .

Data Table: Structural and Physicochemical Comparison

*Predicted or estimated values. †Calculated using atomic masses. ‡Derived from analogous compounds in evidence.

Activité Biologique

Introduction

The compound 2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a derivative of acetamide featuring a trifluoroethyl group and a bromophenyl moiety. Its unique structural characteristics suggest potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: 2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

- Molecular Formula: C11H11BrF3N2O

- CAS Number: 1171331-39-7

The presence of the trifluoroethyl group is significant due to its influence on the compound's lipophilicity and metabolic stability. The bromophenyl ring may also enhance the compound's interaction with biological targets.

Synthesis

The synthesis of 2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide involves several steps:

- Starting Materials: Begin with 3-bromoaniline and 2,2,2-trifluoroethyl acetamide.

- Reagents: Use coupling agents such as HATU or EDC for amide bond formation.

- Reaction Conditions: Typically performed in solvents like DMF or DMSO at elevated temperatures.

The yield can vary based on reaction conditions but is reported to be around 52% under optimal conditions .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds similar to 2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide. For instance:

- Case Study: A series of pyrazole derivatives demonstrated significant inhibitory activity against BRAF(V600E), a common mutation in melanoma. The introduction of halogen substituents (like bromine) was associated with enhanced cytotoxic effects in cancer cell lines .

Anti-inflammatory Effects

Compounds with similar structural features have shown promising anti-inflammatory effects:

- Mechanism: The trifluoroethyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in various inflammatory pathways .

Antibacterial Properties

There is evidence suggesting that derivatives with similar amide linkages exhibit antibacterial activity:

- Study Findings: A study evaluated various amide derivatives against bacterial strains and found that certain compounds exhibited significant antimicrobial activity by disrupting bacterial cell membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors include:

- Substituents: The presence of halogens (like bromine) can increase potency against specific targets.

- Functional Groups: The amide linkage plays a critical role in binding affinity to biological targets.

Comparative Table of Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.